3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine
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Overview
Description
3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a bromo-methoxyphenyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzaldehyde and 1-methyl-1H-pyrazol-5-amine.
Condensation Reaction: The aldehyde group of 2-bromo-5-methoxybenzaldehyde reacts with the amine group of 1-methyl-1H-pyrazol-5-amine under acidic or basic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the pyrazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzoic acid
- 2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H12BrN3O |
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Molecular Weight |
282.14 g/mol |
IUPAC Name |
5-(2-bromo-5-methoxyphenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12BrN3O/c1-15-11(13)6-10(14-15)8-5-7(16-2)3-4-9(8)12/h3-6H,13H2,1-2H3 |
InChI Key |
ZVECJWNEQQDJGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)Br)N |
Origin of Product |
United States |
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